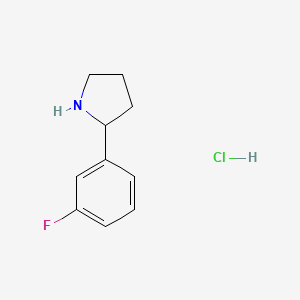

2-(3-Fluorophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(3-Fluorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAULRSYOOKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-31-6 | |

| Record name | Pyrrolidine, 2-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of 2-(3-Fluorophenyl)pyrrolidine

Executive Summary & Strategic Relevance

Target Molecule: 2-(3-Fluorophenyl)pyrrolidine CAS Registry: 920274-03-9 (Generic) Primary Application: Chiral scaffold for CNS-active agents, kinase inhibitors, and GPCR modulators. Stereochemical Importance: The (S)- and (R)-enantiomers often exhibit distinct pharmacodynamic profiles. For instance, in NMDA receptor modulation and certain kinase inhibitors, the spatial orientation of the 3-fluorophenyl ring relative to the nitrogen lone pair dictates binding affinity.

This guide details two distinct, high-fidelity synthetic routes designed for different stages of drug development:

-

Route A (Scalable/Industrial): Iridium-Catalyzed Asymmetric Hydrogenation. Ideal for multigram-to-kilogram synthesis with high atom economy.

-

Route B (Discovery/Lab-Scale): Diastereoselective Ellman Auxiliary Synthesis. Ideal for rapid generation of both enantiomers with high predictability and no need for catalyst screening.

Retrosynthetic Analysis

The construction of the chiral pyrrolidine core relies on establishing the C2-stereocenter.

-

Strategy A (Hydrogenation): Disconnects the C2-N bond order. The precursor is the achiral cyclic imine (2-aryl-1-pyrroline). Stereochemistry is installed via facial discrimination of the C=N bond by a chiral catalyst.

-

Strategy B (Nucleophilic Addition): Disconnects the C2-Aryl bond. The precursor is a chiral sulfinimine derived from 4-chlorobutanal. Stereochemistry is determined by the transition state of the Grignard addition controlled by the sulfur chiral center.

Figure 1: Retrosynthetic logic flow comparing the Catalytic Hydrogenation route (Green) and the Ellman Auxiliary route (Red).

Route A: Iridium-Catalyzed Asymmetric Hydrogenation

Best For: Process Chemistry, Scale-up (>10g), High Atom Economy.

Mechanism & Catalyst Selection

The hydrogenation of cyclic imines is challenging due to potential catalyst poisoning by the basic amine product. Iridium complexes with chiral P,N-ligands (Phosphine-Oxazoline) are the gold standard.

-

Catalyst System: [Ir(cod)Cl]₂ + Chiral P,N-ligand (e.g., (S)-PHOX or (S)-SpiroPAP).

-

Stereo-induction: The iridium center coordinates the imine nitrogen and the ligand. The rigid chiral pocket of the ligand forces the hydride delivery to occur from a specific face (Re or Si) of the C=N bond.

-

Additives: Iodine (I₂) is often required as an additive to form the active Ir(III) hydrido-iodo species in situ.

Step-by-Step Protocol

Step 1: Synthesis of 5-(3-Fluorophenyl)-3,4-dihydro-2H-pyrrole

Note: Friedel-Crafts acylation of fluorobenzene typically yields the para-isomer. To ensure the 3-fluoro (meta) substitution, we utilize a Grignard approach.

-

Reagents: 1-Bromo-3-fluorobenzene (1.0 equiv), Magnesium turnings (1.1 equiv), 4-Chlorobutyronitrile (1.0 equiv), THF (anhydrous).

-

Grignard Formation: Generate (3-fluorophenyl)magnesium bromide in THF from the bromide and Mg. Initiate with a crystal of I₂ if necessary.

-

Addition: Cool the Grignard solution to 0°C. Add 4-chlorobutyronitrile dropwise. The Grignard adds to the nitrile to form the metallo-imine intermediate.

-

Cyclization: Warm to RT and stir for 3 hours. The intermediate undergoes intramolecular alkylation (displacement of chloride by the nitrogen anion) to form the 5-membered ring.

-

Quench: Quench with aqueous NH₄Cl. Extract with EtOAc.

-

Purification: The cyclic imine is sensitive to hydrolysis. Purify rapidly via distillation or neutral alumina chromatography.

Step 2: Asymmetric Hydrogenation[1]

-

Catalyst Prep: In a glovebox, mix [Ir(cod)Cl]₂ (0.5 mol%) and (S)-NeoPHOX (1.1 mol%) in anhydrous CH₂Cl₂. Stir for 30 min to complex.

-

Reaction: Add the cyclic imine substrate (1.0 equiv) and I₂ (5 mol% relative to substrate, or 10 mol% relative to Ir).

-

Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ (30–50 bar). Stir at RT for 12–24 hours.

-

Workup: Vent H₂. Concentrate solvent. The product is the secondary amine.

-

Salt Formation: Treat the crude oil with HCl/ether to precipitate (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride as a white solid. Recrystallize from EtOH/Et₂O to upgrade ee if necessary.

Route B: Diastereoselective Ellman Auxiliary Synthesis

Best For: Medicinal Chemistry, Rapid Analog Generation, Early Discovery.

Mechanism & Logic

This route utilizes (R)-tert-butanesulfinamide (Ellman’s auxiliary) to control stereochemistry. The key innovation is using 4-chlorobutanal to form a "γ-chloro-sulfinimine." Upon addition of the aryl Grignard, the intermediate possesses a nucleophilic nitrogen and an electrophilic carbon (C-Cl), allowing for spontaneous or base-promoted cyclization to the pyrrolidine ring.

Step-by-Step Protocol

Step 1: Formation of the γ-Chloro-N-sulfinyl Imine[2]

-

Reagents: 4-Chlorobutanal (1.0 equiv), (R)-tert-butanesulfinamide (1.0 equiv), Ti(OEt)₄ (2.0 equiv), DCM.

-

Condensation: Mix reagents in DCM at RT. The Ti(OEt)₄ acts as a Lewis acid and water scavenger. Stir for 16h.

-

Workup: Pour into brine. Filter the titanium salts through Celite. Dry and concentrate.

-

Product: The resulting sulfinimine is stable and can be used directly.

Step 2: Diastereoselective Grignard Addition & Cyclization

-

Reagents: (3-Fluorophenyl)magnesium bromide (1.5 equiv), Sulfinimine (from Step 1), DCM or Toluene.

-

Addition: Cool the sulfinimine solution to -78°C. Add the Grignard reagent dropwise. The bulky tert-butyl group directs the addition to the Si-face (typically yielding the S,R diastereomer).

-

Cyclization: Warm to RT. Add a base such as KHMDS (1.1 equiv) or simply heat to 50°C to induce intramolecular displacement of the chloride by the sulfinamide nitrogen.

-

Result: Formation of N-tert-butanesulfinyl-2-(3-fluorophenyl)pyrrolidine.

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane, MeOH.

-

Reaction: Dissolve the intermediate in MeOH. Add HCl/Dioxane. Stir for 1h. The sulfinyl group is cleaved, yielding the chiral pyrrolidine HCl salt.

-

Isolation: Precipitate with Et₂O.

Comparative Data Analysis

| Feature | Route A: Asymmetric Hydrogenation | Route B: Ellman Auxiliary |

| Enantioselectivity (ee) | 90–99% (Ligand dependent) | >95% (Diastereomer separation possible) |

| Yield (Overall) | 85–95% | 60–75% |

| Scalability | High (Kg scale feasible) | Moderate (Reagent cost limits scale) |

| Cost Driver | Iridium catalyst & Chiral Ligand | (R)-tert-butanesulfinamide & Ti(OEt)₄ |

| Speed (to 100mg) | Slow (Requires catalyst screening) | Fast (Predictable stoichiometry) |

| Atom Economy | Excellent | Moderate (Auxiliary is waste) |

Visualization of Workflows

Figure 2: Parallel workflow diagram illustrating the step count and reagents for both methodologies.

Critical Control Points & Troubleshooting

-

Imine Stability (Route A): The 5-aryl-3,4-dihydro-2H-pyrrole intermediate can hydrolyze back to the ketone/aldehyde open chain forms if exposed to moisture. Store under argon or use immediately in the hydrogenation step.

-

Temperature Control (Route B): The diastereoselectivity of the Grignard addition to the sulfinimine is highly temperature-dependent. Strictly maintain -78°C during addition to maximize the diastereomeric ratio (dr).

-

Catalyst Poisoning (Route A): Primary and secondary amines can poison Iridium catalysts. Ensure the substrate is distilled and free of residual nitrile or magnesium salts from the precursor synthesis. The use of I₂ or acetic acid additives helps mitigate inhibition.

References

-

Asymmetric Hydrogenation of Cyclic Imines

-

Wang, Y. B., et al. "Iridium-catalyzed asymmetric hydrogenation of 2,5-diaryl pyrrolo[1,2-a][1,2,4]triazolo[5,1-c]pyrazines." Chem. Sci., 2011 , 2, 1131. Link

- Schnider, P., et al. "Enantioselective Hydrogenation of Imines with Chiral (Phosphanodihydrooxazole)iridium Catalysts." Chem. Eur. J., 1997, 3, 887.

-

-

Ellman Auxiliary Synthesis

-

Brinner, K. M., & Ellman, J. A. "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide." Org.[3][4][5] Biomol. Chem., 2005 , 3, 2109-2111. Link

-

Giera, D. S., et al. "Asymmetric Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to N-tert-Butanesulfinyl Imines." Org.[3][4][5] Lett., 2002 , 4, 417-419.

-

-

Precursor Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Organocatalytic multicomponent synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes and arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis of Fluorinated Pyrrolidines: Optimizing CNS Penetration and Metabolic Stability

Executive Summary

In Central Nervous System (CNS) drug discovery, the pyrrolidine scaffold is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.[1]3) often hinders blood-brain barrier (BBB) penetration due to ionization at physiological pH. Strategic fluorination offers a precise solution.[1] By introducing fluorine at the C3 or C4 positions, medicinal chemists can attenuate the basicity of the pyrrolidine nitrogen via the inductive electron-withdrawing effect ($ -I

This technical guide details the synthesis of fluorinated pyrrolidine derivatives, focusing on 3-fluoro and 3,3-difluoro motifs.[1][2] It moves beyond standard textbook reactions to address the practical challenges of scale-up, stereochemical integrity, and safety when handling fluorinating agents like DAST and Deoxo-Fluor.[1]

Part 1: The CNS Rationale – Why Fluorinate?

The decision to fluorinate a pyrrolidine ring is rarely arbitrary; it is a multiparameter optimization tactic.

pKa Modulation and CNS Permeability

The blood-brain barrier is most permeable to neutral molecules. Unsubstituted pyrrolidines exist predominantly as cations at pH 7.4.[1]

-

Mechanism: The electronegative fluorine atom pulls electron density through the

-framework, stabilizing the lone pair on the nitrogen and lowering the pKa of the conjugate acid. -

The Data:

-

Pyrrolidine: pKa

11.3 -

3-Fluoropyrrolidine: pKa

9.4 ($ \Delta \text{pKa} \approx -1.9 $) -

3,3-Difluoropyrrolidine: pKa

8.4 ($ \Delta \text{pKa} \approx -2.9 $)

-

This shift towards pKa 8.4 significantly increases the fraction of neutral species ($ f_n $) available for passive diffusion across the BBB.

Conformational Control (The Gauche Effect)

In 3-fluoropyrrolidines, the C–F bond tends to align gauche to the C–N bond. This stereoelectronic effect can lock the pyrrolidine ring into specific puckered conformations (C3-endo or C3-exo), potentially reducing the entropic penalty of binding to a receptor.

Metabolic Blocking

The C3 position of pyrrolidine is susceptible to oxidative metabolism (P450-mediated hydroxylation). Fluorination at this site blocks this pathway, extending the compound's half-life ($ t_{1/2} $).

Figure 1: The logic flow for optimizing pyrrolidine scaffolds via fluorination.

Part 2: Synthetic Strategies

Two primary strategies dominate the synthesis of these derivatives: Deoxofluorination of existing hydroxyl/carbonyl groups and Cyclization of fluorinated precursors.

Strategy A: Nucleophilic Deoxofluorination (The Workhorse)

This is the most common method for late-stage functionalization.

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E.[1]

-

Substrates:

-

Alcohols

Monofluorides (with inversion of configuration). -

Ketones

Gem-difluorides.[1]

-

Strategy B: Stereoselective Cyclization

Used when specific chirality is required that cannot be easily accessed via inversion, or when the fluorination conditions are incompatible with other functional groups.[1]

-

Precursors: Fluorinated amino acids, allylic fluorides.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoropyrrolidine

Target: Conversion of a ketone to a gem-difluoride.[1] Reagent: DAST (Diethylaminosulfur trifluoride).[3][4] Safety Critical: DAST releases HF upon hydrolysis and can decompose explosively at high temperatures.[1]

Materials

-

N-Boc-3-pyrrolidinone (10.0 mmol)

-

DAST (25.0 mmol, 2.5 eq)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Saturated aqueous NaHCO₃[1]

Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen ($ N_2 $) or Argon.

-

Solvation: Dissolve N-Boc-3-pyrrolidinone (1.85 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add DAST (3.3 mL, 25 mmol) dropwise via a polyethylene syringe over 15 minutes. Note: Glass syringes may seize due to HF etching.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16–24 hours.[1] Monitor via TLC (stain with ninhydrin or KMnO₄) or ¹⁹F NMR (look for disappearance of DAST signal and appearance of product multiplet at -100 to -110 ppm).

-

Quench (CRITICAL): Cool the mixture back to -78 °C (dry ice/acetone) or 0 °C . Slowly add the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (50 mL) and crushed ice. Do not add water to the reaction flask.

-

Why? The hydrolysis of excess DAST is highly exothermic.

-

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc, typically 9:1 to 4:1 gradient).[1]

-

Yield: Typically 70–85%.[1]

-

Protocol 2: Stereoselective Synthesis of (3S)-3-Fluoropyrrolidine

Target: Synthesis of a chiral monofluoride from the chiral pool (Hydroxyproline). Mechanism: Sₙ2 displacement with inversion.[1] To get (3S), we start with (3R)-hydroxy (trans-4-hydroxy-L-proline derivatives usually require inversion strategies). Starting Material: N-Boc-(3R)-hydroxypyrrolidine (derived from trans-4-hydroxy-L-proline via decarboxylation/functionalization).

Methodology

-

Setup: Dissolve N-Boc-(3R)-hydroxypyrrolidine (5.0 mmol) in anhydrous DCM (15 mL) in a Teflon or polypropylene vessel (preferred) or dry glassware. Cool to -78 °C .[1][3]

-

Fluorination: Add DAST (7.5 mmol, 1.5 eq) dropwise.

-

Equilibration: Stir at -78 °C for 1 hour, then warm to RT overnight.

-

Stereochemistry Note: The reaction proceeds via an alkoxy-sulfur intermediate followed by intramolecular fluoride attack with inversion of configuration . Starting with (3R) yields the (3S) fluoride.

-

-

Workup: Quench carefully into saturated NaHCO₃/ice as described in Protocol 1.

-

Purification: Silica gel chromatography.

-

Characterization: Check optical rotation

and ¹⁹F NMR (typically a doublet of multiplets around -170 to -180 ppm).

-

Part 4: Data Presentation & SAR Analysis

The following table summarizes the impact of fluorination on a model pyrrolidine-based CNS ligand (e.g., a Dopamine D3 antagonist).

| Parameter | Native Pyrrolidine | 3-Fluoropyrrolidine | 3,3-Difluoropyrrolidine | Impact Analysis |

| pKa (Basic) | 11.3 | 9.4 | 8.4 | Major Improvement: Lower pKa reduces lysosomal trapping and improves passive diffusion.[1] |

| LogD (pH 7.4) | 0.5 | 0.9 | 1.4 | Moderate Increase: Fluorine increases lipophilicity, aiding membrane partitioning.[1] |

| Metabolic Stability | Low (C3 oxidation) | High | Very High | Blockade: C3-F bond prevents hydroxylation; C3-F2 eliminates the abstraction site entirely. |

| H-Bond Capacity | Donor/Acceptor | Acceptor (Weak) | Acceptor (Weak) | Fluorine is a poor H-bond acceptor but can influence binding via dipole interactions. |

Visualization of Synthetic Pathways

Figure 2: Synthetic pathways for mono- and di-fluorinated pyrrolidines using nucleophilic fluorinating reagents.

Part 5: Troubleshooting & Safety

The "Explosion" Risk

DAST and Deoxo-Fluor are thermally unstable.

-

Rule: Never heat DAST reactions above 50 °C. If higher temperatures are required, switch to XtalFluor-E or Fluolead , which are crystalline and more thermally stable salts.[1]

-

Distillation: Do not attempt to distill DAST residues.

Elimination Side Reactions

When converting alcohols to fluorides, elimination to the alkene (enamine or vinyl carbamate) is a major side reaction.

-

Solution: Perform the addition at -78 °C. If elimination persists, use Perfluoro-1-butanesulfonyl fluoride (PBSF) with a mild base (DBU), or switch to the PhenoFluor reagent which is milder.

Glassware Etching

HF byproducts etch glass.[1] For large-scale (>10g) reactions, use Teflon (PFA/FEP) or polypropylene flasks.[1] For small scale, standard glassware is acceptable if the exposure time is short, but expect clouding over time.[1]

References

-

Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc, 2012.[1][5] Link

-

Practical preparation of 3,3-difluoropyrrolidine. Journal of Organic Chemistry, 2010.[1] Link

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Bioorganic & Medicinal Chemistry Letters, 2014.[1] Link

-

Fluorine in CNS Drug Discovery. Journal of Medicinal Chemistry, 2015.[1] Link

-

Diethylaminosulfur Trifluoride (DAST) Reagent Profile. Sigma-Aldrich Technical Bulletins. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

2-(3-Fluorophenyl)pyrrolidine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(3-Fluorophenyl)pyrrolidine Hydrochloride and its Class

Foreword: A Guide to a Privileged Scaffold

To the researchers, scientists, and drug development professionals who leverage novel molecular architectures, this guide offers a deep dive into the chemical properties, synthesis, and reactivity of 2-(3-Fluorophenyl)pyrrolidine hydrochloride. This compound belongs to the class of 2-aryl-pyrrolidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and its ability to present substituents in a defined three-dimensional space.[1][2] While specific, published experimental data for this exact molecule is limited, this guide consolidates available information and provides expert-driven analysis based on well-established principles and data from closely related analogues. The aim is to provide a robust framework for its use in a research and development setting, explaining not just the what, but the why, behind its chemical behavior and synthetic applications.

Molecular Structure and Physicochemical Properties

2-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral secondary amine, typically supplied as a racemic mixture or as a specific enantiomer (R or S). The structure consists of a saturated five-membered pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, enhancing its stability and water solubility.

The presence of the fluorine atom on the phenyl ring is a key feature, often introduced by medicinal chemists to modulate electronic properties, metabolic stability, and binding interactions with biological targets.

Data Summary: 2-(3-Fluorophenyl)pyrrolidine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FN · HCl | [3] |

| Molecular Weight | 201.67 g/mol | [3] |

| Appearance | Solid | - |

| CAS Number | 1364890-61-8 ((R)-enantiomer) | - |

| Purity | Typically >95% | [3] |

| Melting Point | Data not available. Expected to be high (>170 °C) based on analogues like (R)-(-)-3-Fluoropyrrolidine hydrochloride (179-186 °C). | [4] |

| Solubility | Data not available. As a hydrochloride salt, expected to have moderate solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar aprotic solvents like hexanes. | [5] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Four protons on the fluorophenyl ring would appear in the aromatic region (~7.0-7.5 ppm). The fluorine atom at the 3-position will cause complex splitting patterns (doublets and triplets) due to both ortho, meta, and para H-F coupling.

-

Pyrrolidine C2-Proton (CH): The proton at the 2-position, adjacent to both the nitrogen and the phenyl ring, would be deshielded and appear as a multiplet around 4.5-5.0 ppm.

-

Pyrrolidine N-H Protons (NH₂⁺): The two protons on the protonated nitrogen would likely appear as a broad singlet at a downfield shift, the exact position being dependent on solvent and concentration.

-

Pyrrolidine Methylene Protons (CH₂): The three methylene groups of the pyrrolidine ring would appear as complex multiplets in the upfield region (~2.0-3.8 ppm).

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear around 160-165 ppm. The other aromatic carbons will appear between 110-140 ppm, with smaller C-F couplings influencing their multiplicity.

-

Pyrrolidine C2-Carbon: The carbon atom attached to the phenyl group will be the most downfield of the aliphatic carbons, expected around 60-65 ppm.

-

Pyrrolidine C5-Carbon: The methylene carbon adjacent to the nitrogen is expected around 45-50 ppm.

-

Pyrrolidine C3 and C4 Carbons: The remaining two methylene carbons are expected in the 25-35 ppm range.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region, characteristic of the N-H⁺ stretch in an amine salt.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching will produce sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption is expected in the 1100-1250 cm⁻¹ region.

Synthesis of 2-Aryl-Pyrrolidines: A Representative Protocol

The synthesis of chiral 2-aryl-pyrrolidines is a well-established field, often starting from cyclic imines.[2] The following protocol describes an asymmetric reduction, a common strategy to achieve high enantiomeric purity, which is highly analogous to the likely synthesis of 2-(3-Fluorophenyl)pyrrolidine.

Workflow: Asymmetric Synthesis of a 2-Aryl-Pyrrolidine

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-(3-chlorophenyl)pyrrolidine hydrochloride 95% | CAS: 1360442-43-8 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. rsc.org [rsc.org]

- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene [mdpi.com]

- 10. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546) [np-mrd.org]

Spectroscopic Characterization of 2-(3-Fluorophenyl)pyrrolidine HCl: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount.[1][2] 2-(3-Fluorophenyl)pyrrolidine hydrochloride is a key building block in medicinal chemistry, valued for its role in constructing a wide array of pharmacologically active agents. Its structural integrity directly influences the biological activity and safety profile of the final drug candidates. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the causality behind experimental choices and a framework for interpreting the resulting spectra. The protocols and analyses described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in pharmaceutical analysis for confirming molecular weight and providing clues about a molecule's structure through fragmentation analysis.[3][4] For a polar, saline compound like 2-(3-Fluorophenyl)pyrrolidine HCl, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrometry Data

The analysis targets the free base (C₁₀H₁₂FN, Exact Mass: 165.0954) which is protonated during ESI analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.1027 |

| [M+Na]⁺ | 188.0846 |

| Data sourced from publicly available chemical databases. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The objective is to obtain a high-resolution mass spectrum to confirm the molecular weight of the title compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-(3-Fluorophenyl)pyrrolidine HCl.

-

Dissolve the sample in 1 mL of a suitable solvent, typically a mixture of methanol and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent system. A small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation and improve signal intensity.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 50-500.

-

Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[5]

-

Data Interpretation

The primary peak of interest in the ESI-MS spectrum will be the protonated molecule, [M+H]⁺. For 2-(3-Fluorophenyl)pyrrolidine, this corresponds to an m/z of approximately 166.1027. The high-resolution measurement allows for the confirmation of the elemental composition (C₁₀H₁₃FN⁺). The presence of a less intense peak at m/z 188.0846 would correspond to the sodium adduct [M+Na]⁺, a common observation in ESI-MS.[6]

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented.

Caption: Predicted MS/MS fragmentation of 2-(3-Fluorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework of the molecule. For amine hydrochlorides, deuterated solvents like DMSO-d₆ or D₂O are often used due to their ability to dissolve the salt and the nature of their exchangeable proton signals.[7]

Predicted ¹H and ¹³C NMR Data

The following tables present predicted chemical shifts for 2-(3-Fluorophenyl)pyrrolidine HCl in DMSO-d₆. These predictions are based on established chemical shift principles and data from analogous structures.

Table 2.1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~ 7.6 - 7.8 | m | - |

| H-4', H-5', H-6' | ~ 7.2 - 7.5 | m | - |

| H-2 | ~ 4.6 - 4.8 | t | ~ 8 - 9 |

| H-5a, H-5b | ~ 3.3 - 3.5 | m | - |

| H-3a, H-3b | ~ 2.2 - 2.4 | m | - |

| H-4a, H-4b | ~ 1.9 - 2.1 | m | - |

| NH₂⁺ | ~ 9.5 - 10.5 | br s | - |

Table 2.2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (C-F) | ~ 161 - 164 (d) |

| C-3' | ~ 140 - 142 (d) |

| C-5' | ~ 131 - 133 (d) |

| C-6' | ~ 124 - 126 (s) |

| C-2' | ~ 116 - 118 (d) |

| C-4' | ~ 114 - 116 (d) |

| C-2 | ~ 62 - 64 |

| C-5 | ~ 45 - 47 |

| C-3 | ~ 32 - 34 |

| C-4 | ~ 23 - 25 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(3-Fluorophenyl)pyrrolidine HCl in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Caption: General workflow for NMR sample preparation and analysis.

Data Interpretation

-

¹H NMR: The aromatic region is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. The proton at C2 (benzylic position) will be deshielded and appear as a triplet. The pyrrolidine ring protons will appear as multiplets in the aliphatic region. The broad singlet in the downfield region (9.5-10.5 ppm) is characteristic of the ammonium protons of the HCl salt.

-

¹³C NMR: The carbon attached to fluorine (C-1') will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller couplings to fluorine. The aliphatic carbons of the pyrrolidine ring will appear in their expected regions.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] The spectrum provides a unique "fingerprint" of the molecule, which is useful for identification and quality control.

Predicted IR Absorption Bands

Table 3.1: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2700-3000 | N-H Stretch (secondary amine salt) | Strong, Broad |

| ~ 2850-2960 | C-H Stretch (aliphatic) | Medium |

| ~ 3010-3100 | C-H Stretch (aromatic) | Weak |

| ~ 1580-1600 | N-H Bend (secondary amine salt) | Medium |

| ~ 1450-1500 | C=C Stretch (aromatic ring) | Medium |

| ~ 1200-1250 | C-F Stretch | Strong |

| ~ 700-900 | C-H Bend (aromatic out-of-plane) | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, convenient method for analyzing solid samples with minimal preparation.[10][11]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid 2-(3-Fluorophenyl)pyrrolidine HCl powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum over the range of 4000-600 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Caption: Step-by-step workflow for ATR-FTIR analysis.

Data Interpretation

The IR spectrum will be dominated by a very broad and strong absorption in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt.[12] The presence of the aromatic ring will be confirmed by the weaker C-H stretches above 3000 cm⁻¹ and the C=C stretching bands around 1450-1500 cm⁻¹. A strong band corresponding to the C-F stretch is expected around 1200-1250 cm⁻¹. The region below 1400 cm⁻¹ is the fingerprint region, which provides a unique pattern for the compound.

Conclusion

The collective application of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides a robust and comprehensive characterization of 2-(3-Fluorophenyl)pyrrolidine HCl. MS confirms the molecular weight, NMR elucidates the detailed atomic connectivity and structure, and IR identifies the key functional groups. Together, these techniques form the cornerstone of analytical chemistry in a drug development setting, ensuring the identity, purity, and structural integrity of critical pharmaceutical intermediates.

References

-

Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd.. Available at: [Link]

-

Kupce, E., & Claridge, T. D. W. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Available at: [Link]

-

de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

-

Walji, A. M., et al. (2016). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). PubMed. Available at: [Link]

-

Gu, H., & Liu, G. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. Available at: [Link]

-

Kupce, E., & Claridge, T. D. W. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. Available at: [Link]

- Unknown. (n.d.). Sample preparation for FT-IR. University of Colorado Boulder.

-

de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. ResearchGate. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.. Available at: [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

-

Gu, J. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

-

Singh, S. (2015). Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. Available at: [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Available at: [Link]

- Unknown. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI.

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

-

Thermo Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Oregon State University. Available at: [Link]

-

Wikipedia. (n.d.). Amine. Wikipedia. Available at: [Link]

- Walji, A. M., et al. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS.

-

Takeda, S., et al. (2023). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. Available at: [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Available at: [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available at: [Link]

-

Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

- Organometallics. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. Available at: [Link]

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). University of South Carolina.

- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.

- Filo. (2025). Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following. Filo.

- MDPI. (n.d.).

-

Haar, W., et al. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. PubMed. Available at: [Link]

Sources

- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.washington.edu [chem.washington.edu]

- 8. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Amine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylpyrrolidine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse class of psychoactive compounds. Primarily recognized for their potent modulation of monoamine transporter systems, these analogs, particularly the pyrovalerone and α-pyrrolidinophenone series, have been the subject of extensive research. This guide provides a comprehensive technical overview of their mechanism of action, moving beyond simple classification to explore the nuanced interplay between structure, affinity, and functional outcome. We will dissect their primary activity as monoamine transporter inhibitors, delve into significant off-target interactions that shape their pharmacological profiles, and provide detailed, field-proven experimental protocols for their characterization. This document is intended to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics targeting monoaminergic systems.

Introduction: The 2-Phenylpyrrolidine Scaffold

The 2-phenylpyrrolidine motif, characterized by a phenyl group attached at the 2-position of a pyrrolidine ring, is a cornerstone of CNS-active compound design. Its structural rigidity and chiral center offer a template for creating potent and selective ligands for various neurological targets. The versatility of this scaffold allows for systematic chemical modifications, enabling the fine-tuning of pharmacological properties. This has led to the development of compounds with therapeutic potential as well as the emergence of new psychoactive substances. A thorough understanding of how subtle structural changes impact molecular interactions is therefore critical for both drug development and public health.

The primary focus of this guide will be on analogs that function as monoamine reuptake inhibitors, a class of compounds that includes well-known substances like pyrovalerone. These compounds exert their principal effects by blocking the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) from the synaptic cleft, thereby amplifying and prolonging their signaling.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action for the majority of psychoactive 2-phenylpyrrolidine analogs is the inhibition of plasma membrane monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are sodium- and chloride-dependent symporters responsible for clearing neurotransmitters from the synapse, thus terminating their signaling.[3][4][5] By physically occluding the transporter channel, these analogs prevent the reuptake of monoamines, leading to their accumulation in the extracellular space.

It is crucial to distinguish these compounds from monoamine releasing agents (e.g., amphetamine). While both classes of drugs increase synaptic monoamine levels, 2-phenylpyrrolidine analogs typically act as "blockers" or "reuptake inhibitors," preventing the normal function of the transporter without promoting reverse transport (efflux).[6] Some derivatives, however, have been shown to be partial releasing agents at hNET.[6]

Dopamine Transporter (DAT) Inhibition

The reinforcing and psychostimulant effects of many 2-phenylpyrrolidine analogs are primarily attributed to their potent inhibition of DAT.[1] By blocking dopamine reuptake, these compounds significantly elevate dopamine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens. The S-enantiomer of pyrovalerone, for instance, is significantly more potent at inhibiting DAT than its R-enantiomer, highlighting the stereoselectivity of this interaction.[2]

Norepinephrine Transporter (NET) Inhibition

Many analogs also exhibit high affinity for NET, contributing to their stimulant properties, such as increased alertness, focus, and cardiovascular effects.[1] The relative potency at DAT versus NET can be modulated through structural modifications, allowing for the development of compounds with varying pharmacological profiles.

Serotonin Transporter (SERT) Inhibition

In general, 2-phenylpyrrolidine analogs are significantly less potent at SERT compared to DAT and NET.[1][2] This selectivity for catecholamine transporters is a defining feature of this class of compounds. However, some analogs, such as the naphthyl derivative of pyrovalerone, show potent inhibition across all three transporters.[1]

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-phenylpyrrolidine analogs is exquisitely sensitive to their chemical structure. Key SAR insights include:

-

α-Alkyl Chain Length: Increasing the length of the alkyl chain on the α-carbon generally increases potency at both DAT and NET.[6]

-

Phenyl Ring Substitution: Modifications to the phenyl ring can dramatically alter affinity and selectivity. For example, a 3,4-dichloro substitution on the phenyl ring of pyrovalerone results in one of the most potent DAT/NET inhibitors in its class.[1]

-

Pyrrolidine Ring: The integrity of the pyrrolidine ring is critical for high potency. Expanding the five-membered pyrrolidine to a six-membered piperidine ring leads to a substantial loss of activity at all monoamine transporters.[1]

Downstream Signaling Consequences of DAT Inhibition

Inhibition of DAT leads to a cascade of downstream signaling events within postsynaptic neurons, primarily through the activation of D1 and D2 dopamine receptors.

-

D1 Receptor Pathway: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA). A key substrate of PKA in these neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). When phosphorylated by PKA at the Thr34 residue, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1).[8][9] This inhibition of PP1 amplifies the phosphorylation of numerous other proteins, leading to increased neuronal excitability and gene expression.[8][10]

-

D2 Receptor Pathway: D2-like receptors (D2, D3, and D4) are coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, thereby reducing cAMP levels and PKA activity.[7]

The net effect of DAT inhibition is a significant enhancement of D1 receptor-mediated signaling, contributing to the psychostimulant and reinforcing properties of these compounds.

Diagram: Downstream Signaling of Dopamine Transporter (DAT) Inhibition

Caption: Simplified signaling cascade following DAT inhibition.

Secondary Pharmacological Targets

While MATs are their primary targets, many 2-phenylpyrrolidine analogs possess significant affinity for other receptors, which contributes to their complex pharmacological profiles and potential side effects. Understanding these off-target activities is crucial for drug development to either mitigate unwanted effects or leverage them for therapeutic benefit.

Dopamine D2/D3 Receptors

Certain analogs have been found to bind to D2-like dopamine receptors, often acting as partial agonists.[11][12] Dopamine receptor partial agonists have a unique mechanism where they can act as either agonists or antagonists depending on the endogenous dopamine levels.[12] This modulatory activity can influence the overall dopaminergic tone and may contribute to a distinct behavioral profile compared to pure DAT inhibitors.

Nicotinic Acetylcholine Receptors (nAChRs)

A number of 2-phenylpyrrolidine-containing compounds have been identified as potent ligands for nAChRs, particularly the α4β2 subtype.[13] Their functional activity at these receptors can range from partial agonism to antagonism, which can have significant implications for cognitive function and addiction-related behaviors.

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that are not classical neurotransmitter receptors.[14] They are involved in a wide range of cellular processes, and ligands for these receptors can modulate various neurotransmitter systems. Several 2-phenylpyrrolidine analogs have been shown to bind with high affinity to sigma receptors, and this interaction may contribute to some of their psychotomimetic and other behavioral effects.[14][15][16]

Experimental Characterization: A Methodological Workflow

A robust and systematic approach is essential for accurately characterizing the mechanism of action of novel 2-phenylpyrrolidine analogs. The following section outlines key experimental protocols, providing both the "how" and the "why" from the perspective of a drug discovery scientist.

Diagram: Experimental Workflow for Characterization

Caption: A typical workflow for characterizing novel analogs.

In Vitro Assays: Establishing Affinity and Potency

-

Rationale: In vitro assays are the first step in characterizing a new compound. They are rapid, high-throughput, and provide quantitative data on the direct interaction between the compound and its molecular targets. It is essential to perform both binding and functional assays. A radioligand binding assay measures the affinity (Ki) of a compound for a receptor or transporter, but it doesn't reveal whether the compound is an agonist, antagonist, or inhibitor. A functional assay, such as a synaptosomal uptake assay, measures the compound's ability to inhibit the biological function of the transporter (potency, IC50), confirming its mechanism of action.

This protocol determines the affinity (Ki) of a test compound for DAT, NET, or SERT by measuring its ability to compete with a specific radioligand for binding to the transporter.

Step-by-Step Methodology:

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]WIN 35,428 for DAT).

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT) to saturate the specific binding sites.

-

Test Compound: Add membrane preparation, radioligand, and varying concentrations of the 2-phenylpyrrolidine analog.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol measures the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes.

Step-by-Step Methodology:

-

Preparation of Synaptosomes:

-

Dissect and homogenize brain tissue (e.g., mouse striatum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[9]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

Assay Setup (96-well plate format):

-

Aliquot the synaptosomal preparation into the wells.

-

Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[17]

-

-

Initiation of Uptake:

-

Termination of Uptake:

-

Rapidly terminate the uptake by adding ice-cold buffer and immediately filtering the contents of the wells through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.

-

In Vivo Assays: Assessing Physiological Effects

-

Rationale: While in vitro assays are essential for determining direct molecular interactions, they do not fully recapitulate the complex environment of the living brain. In vivo techniques are necessary to understand how a compound affects neurotransmitter dynamics and neuronal activity in a physiological context.

Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19][20]

Methodological Overview:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region (e.g., nucleus accumbens).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[19]

-

Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid (the dialysate) is collected at regular intervals (e.g., every 10-20 minutes).[19]

-

Analysis: The concentration of dopamine and other monoamines in the dialysate samples is quantified using highly sensitive analytical methods, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC).[21]

-

Drug Administration: The 2-phenylpyrrolidine analog is administered systemically (e.g., via intraperitoneal injection), and the resulting changes in extracellular dopamine levels are monitored over time. A potent DAT inhibitor will cause a significant and sustained increase in dialysate dopamine concentration.

This technique directly measures the electrical activity of individual neurons, providing insights into how a compound alters neuronal firing rates.

Methodological Overview:

-

Electrode Implantation: A microelectrode is stereotaxically lowered into the brain region of an anesthetized animal to record the activity of specific neurons (e.g., dopamine neurons in the ventral tegmental area).

-

Baseline Recording: The spontaneous firing rate of a neuron is recorded to establish a stable baseline.

-

Drug Administration: The test compound is administered, and changes in the neuron's firing rate are recorded.

-

Interpretation: A DAT inhibitor is expected to decrease the firing rate of dopamine neurons due to the activation of inhibitory D2 autoreceptors, which are stimulated by the increased synaptic dopamine levels.

Data Presentation and Interpretation

Table 1: Comparative Binding Affinity (Ki, nM) and Uptake Inhibition Potency (IC50, nM) of Selected Pyrovalerone Analogs

| Compound | Phenyl Ring Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |

| Pyrovalerone (4a) | 4-Methyl | 18.1 (S-isomer) | 107 | >10,000 | 16.3 (S-isomer) | 121 | >10,000 | [1][2] |

| Analog 4u | 3,4-Dichloro | 11.5 | 37.8 | 1,460 | 14.5 | 73.8 | 2,740 | [1][2] |

| Analog 4t | Naphthyl | 31.3 | 41.3 | 117 | 18.7 | 56.5 | 134 | [1][2] |

| α-PVP | Unsubstituted | 17 | - | - | - | - | - | [6] |

| α-PPP | Unsubstituted | - | - | - | ~1000-2000 | ~1000-2000 | >10,000 | [6] |

| MDPV | 3,4-Methylenedioxy | 4.85 (racemic) | 16.84 | >10,000 | - | - | - | [17] |

Data presented are for racemic mixtures unless otherwise specified. Ki and IC50 values can vary between studies depending on the specific assay conditions.

Conclusion

The 2-phenylpyrrolidine scaffold represents a highly versatile platform for the development of potent monoamine reuptake inhibitors. Their primary mechanism of action, the inhibition of DAT and NET, leads to a profound increase in synaptic catecholamine levels and subsequent activation of downstream signaling pathways. However, a comprehensive understanding of their pharmacology requires a multi-faceted approach that also characterizes their interactions with secondary targets such as dopamine, nicotinic, and sigma receptors. The systematic application of the in vitro and in vivo methodologies outlined in this guide will enable researchers to elucidate the complete mechanistic profile of novel 2-phenylpyrrolidine analogs, facilitating the development of safer and more effective therapeutics.

References

-

The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. (n.d.). MDPI. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Methods in molecular biology (Clifton, N.J.), 1627, 269–302. [Link]

-

α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. (n.d.). ResearchGate. [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (n.d.). ACS Publications. [Link]

-

Cheng, H. Y., & Shippenberg, T. S. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Molecular psychiatry, 24(7), 964–976. [Link]

-

Characterization of functional nicotinic acetylcholine receptors involved in catecholamine release from the isolated rat adrenal gland. (1998). Naunyn-Schmiedeberg's archives of pharmacology, 358(3), 296–302. [Link]

-

Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 246. [Link]

-

Liu, Z., Zhang, J., & Berg, D. K. (2005). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of physiology, 568(Pt 1), 23–38. [Link]

-

Valjent, E., Bertran-Gonzalez, J., Aubier, B., Greengard, P., Hervé, D., & Girault, J. A. (2010). Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism. The Journal of biological chemistry, 285(4), 2381–2390. [Link]

-

Song, P., Toth, K., & Kennedy, R. T. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6249–6256. [Link]

-

Studies of the Biogenic Amine Transporters 15. Identification of Novel Allosteric Dopamine Transporter Ligands with Nanomolar Potency. (n.d.). ResearchGate. [Link]

-

(PDF) Technical Considerations for In Vivo Electrophysiology. (n.d.). ResearchGate. [Link]

-

Gatto, G. J., Kanne, D. B., & Abdallah, A. H. (2011). Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 13(12), 1235–1242. [Link]

-

Abate, C., Niso, M., & Berardi, F. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in pharmacology, 11, 591312. [Link]

-

DARPP-32 and dopamine signaling: implications for neuropsychiatric disorders, motor function, and therapeutic modulation. (n.d.). Frontiers. [Link]

-

Luedtke, R. R., Freeman, R. A., Mach, R. H., & Nader, M. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

-

Dopamine-DARPP32 Feedback in cAMP Signaling. (n.d.). GeneGlobe. [Link]

-

Ex vivo electrophysiology. (2024, March 29). protocols.io. [Link]

-

Liu, H., Li, C., Zhang, Y., Wang, Y., Li, J., Xu, H., Ye, N., Zhang, H., Liu, Z. J., & Wang, M. W. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 64(23), 17352–17371. [Link]

-

Martin, P., De Witte, P. A. M., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & behavior : E&B, 106, 106989. [Link]

-

In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. (n.d.). SpringerLink. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.18. [Link]

-

npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (n.d.). npi electronic. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (n.d.). ResearchGate. [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical. [Link]

-

Monoamine transporter. (n.d.). Wikipedia. [Link]

-

Svenningsson, P., Nishi, A., Fisone, G., Girault, J. A., Nairn, A. C., & Greengard, P. (2004). DARPP-32 and modulation of cAMP signaling: involvement in motor control and levodopa-induced dyskinesia. Psychopharmacology, 174(2), 166–175. [Link]

-

Yaffe, D., Forrest, L. R., & Schuldiner, S. (2018). The ins and outs of vesicular monoamine transporters. The Journal of general physiology, 150(5), 671–682. [Link]

-

Delineation of the functional properties exhibited by the Zinc-Activated Channel (ZAC) and its high-frequency Thr128Ala variant (rs2257020) in Xenopus oocytes. (n.d.). Europe PMC. [Link]

-

Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. (2023). Frontiers in Pharmacology, 14. [Link]

-

Stawski, P., & Stawski, T. (2022). Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?. Frontiers in psychiatry, 12, 777934. [Link]

-

Two-electrode voltage-clamp (TEVC). (2014, January 9). [Link]

-

Chen, K. C., & Wightman, R. M. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neuroscience methods, 128(1-2), 1–11. [Link]

-

Allosteric Modulators of Sigma-1 Receptor: A Review. (2019, March 19). Semantic Scholar. [Link]

-

DARPP-32 Phosphorylation Interactive Pathway. (n.d.). MilliporeSigma. [Link]

-

Yaffe, D., Forrest, L. R., & Schuldiner, S. (2018). Molecular basis of vesicular monoamine transport and neurological drug interactions. The Journal of general physiology, 150(5), 671–682. [Link]

-

(PDF) Pharmacological characterization of designer cathinones. (n.d.). ResearchGate. [Link]

-

The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (n.d.). MDPI. [Link]

-

Automated Voltage-Clamp Screening for Xenopus Oocytes. (n.d.). Multi Channel Systems. [Link]

-

Drug Design Open Access Journals. (2017, October 26). Juniper Publishers. [Link]

Sources

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | DARPP-32 and dopamine signaling: implications for neuropsychiatric disorders, motor function, and therapeutic modulation [frontiersin.org]

- 9. DARPP-32 and modulation of cAMP signaling: involvement in motor control and levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]

- 13. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 16. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]

- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. um.edu.mt [um.edu.mt]

- 20. news-medical.net [news-medical.net]

- 21. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Arylpyrrolidine Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core physicochemical properties of 2-arylpyrrolidine hydrochlorides, a class of compounds with significant relevance in medicinal chemistry and drug development. By delving into the synthesis, stereochemistry, and analytical characterization of these molecules, this document aims to equip researchers with the foundational knowledge and practical methodologies necessary for their effective utilization and development.

The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a prevalent motif in numerous natural products and pharmacologically active compounds.[1] Its saturated, non-planar structure provides a three-dimensional framework that can effectively explore chemical space, a desirable trait in modern drug design.[2] The introduction of an aryl substituent at the 2-position further enhances the structural diversity and potential for biological activity, making 2-arylpyrrolidines a valuable scaffold in the synthesis of novel therapeutics.[3] The hydrochloride salt form is frequently employed to improve the solubility and stability of these basic compounds.[4]

Synthesis and Hydrochloride Salt Formation

The synthesis of 2-arylpyrrolidine hydrochlorides typically involves a multi-step process, beginning with the stereoselective synthesis of the chiral 2-arylpyrrolidine intermediate, followed by its conversion to the hydrochloride salt.

Stereoselective Synthesis of 2-Arylpyrrolidines

A common approach to obtaining enantiomerically pure 2-arylpyrrolidines is through the diastereoselective addition of Grignard reagents to a chiral N-sulfinyl imine. This method offers high yields and excellent stereocontrol.[5]

Experimental Protocol: Synthesis of (R)-2-Phenylpyrrolidine

-

Step 1: Imine Formation: React γ-chlorobutyraldehyde with (R)-tert-butanesulfinamide in the presence of a dehydrating agent such as titanium(IV) ethoxide to form the corresponding N-tert-butanesulfinyl imine.

-

Step 2: Grignard Addition: The chiral imine is then reacted with phenylmagnesium bromide. The diastereoselective addition of the Grignard reagent to the C=N double bond, directed by the chiral sulfinyl group, establishes the desired stereocenter at the 2-position of the nascent pyrrolidine ring.

-

Step 3: Cyclization and Deprotection: Subsequent treatment with a base promotes intramolecular cyclization to form the N-sulfinyl-2-phenylpyrrolidine. The sulfinyl group is then cleaved under acidic conditions to yield (R)-2-phenylpyrrolidine.

Formation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a straightforward acid-base reaction. This process enhances the compound's aqueous solubility and stability for pharmaceutical applications.[4]

Experimental Protocol: Preparation of 2-Phenylpyrrolidine Hydrochloride

-

Step 1: Dissolution: Dissolve the synthesized 2-phenylpyrrolidine free base in a suitable organic solvent, such as diethyl ether or ethanol.

-

Step 2: Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the free base.

-

Step 3: Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove any excess acid or impurities, and dried under vacuum.[6]

Caption: Workflow for the synthesis of 2-arylpyrrolidine hydrochlorides.

Core Physicochemical Properties and Structure-Property Relationships

The physicochemical properties of 2-arylpyrrolidine hydrochlorides are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include solubility, pKa, and lipophilicity (logP).

Solubility

The aqueous solubility of a drug candidate is a crucial factor influencing its absorption and bioavailability. The hydrochloride salt form generally enhances the water solubility of the parent amine.[7] The nature of the aryl substituent can also modulate solubility. Generally, the introduction of polar functional groups on the aryl ring can increase aqueous solubility, while nonpolar substituents may decrease it.[8]

Acidity (pKa)

The acid dissociation constant (pKa) of the pyrrolidinium ion is a key parameter that governs the ionization state of the molecule at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and binding to its target.[9] The pKa of 2-arylpyrrolidine hydrochlorides can be determined experimentally via potentiometric titration.[1][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Step 1: Sample Preparation: Prepare a solution of the 2-arylpyrrolidine hydrochloride of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture for poorly soluble compounds).

-

Step 2: Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Step 3: Data Acquisition: Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH electrode.

-

Step 4: Data Analysis: Plot the pH versus the volume of titrant to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, computational methods can be used to analyze the titration data.[10]

Lipophilicity (logP)